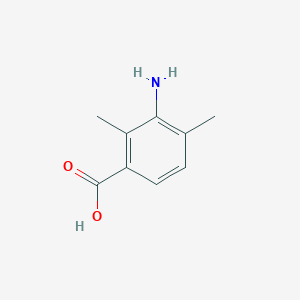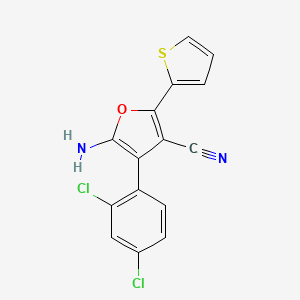
5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile
Descripción general
Descripción
5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile, commonly known as 5-Amino-DTF, is a synthetic compound with a wide range of applications in scientific research. It has been used in biochemical and physiological studies, as well as in lab experiments.
Aplicaciones Científicas De Investigación
Antibacterial and Fungicidal Properties
- A study by Holla, Rao, Shridhara, and Akberali (2000) on arylfuran derivatives, including compounds similar to 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile, revealed antibacterial activities. Some compounds also exhibited fungicidal and herbicidal properties (Holla, Rao, Shridhara, & Akberali, 2000).
Electronic and Optical Properties
- Domingo et al. (2000) investigated compounds with structural similarities to this compound for their electron delocalization and electrochemical behavior, indicating potential applications in semiconducting polymers with high spin multiplicity (Domingo et al., 2000).
Antifungal Activity
- Zheng Yu-gu (2015) synthesized Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit, starting from a similar dichlorobenzoic acid derivative. These compounds demonstrated significant antifungal activity (Zheng Yu-gu, 2015).
Structural Analysis and Potential Applications
- Kerru et al. (2019) conducted a detailed structural and molecular analysis of a compound structurally related to this compound, highlighting its potential as a nonlinear optical (NLO) material (Kerru et al., 2019).
Copolymer Applications
- Schweiger, Ryder, Morris, Glidle, and Cooper (2000) explored the synthesis and electrochemical polymerization of related furan derivatives, indicating potential applications in conducting polymer precursor compounds (Schweiger et al., 2000).
Antimicrobial Agents
- Sah, Bidawat, Seth, and Gharu (2014) synthesized and evaluated derivatives of a similar compound for their antimicrobial properties, indicating potential use as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Furo[2,3-d]pyrimidines Synthesis
- Belen’kii, Antonov, Dudinov, Lubuzh, and Krayushkin (1993) synthesized 2-Amino-5-methyl-4-(2,2,2-trichloroethyl)-3-furonitrile, a related compound, for the development of substituted furo[2,3-d]pyrimidines (Belen’kii et al., 1993).
Anti-Breast Cancer and Anti-Inflammatory Activities
- Uwabagira and Sarojini (2019) designed and synthesized a compound structurally similar to this compound and evaluated its in vitro anti-breast cancer and anti-inflammatory activities (Uwabagira & Sarojini, 2019).
Heterocyclic Compound Synthesis
- Acharya, Gautam, and Ila (2017) developed methods for synthesizing thieno-fused nitrogen and oxygen heterocycles, indicating potential routes for creating similar compounds (Acharya, Gautam, & Ila, 2017).
Antimicrobial Evaluation
- Pant, Sharma, and Pant (2008) synthesized and evaluated 2-(2-Chlorophenyl)-4-(4-chlorophenyl/2-thienyl)-2,5-dihydro-1,5-benzothiazepines for their antimicrobial properties, relevant to similar compound structures (Pant, Sharma, & Pant, 2008).
Cu(II), Ni(II), and Fe(II) Complexes Synthesis
- Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, and Serbest (2007) synthesized and characterized complexes with a triazole Schiff base derived from a similar compound, providing insights into the structural properties of these complexes (Sancak et al., 2007).
Furan-2-Iminophosphoranes Synthesis
- Yavari, Saffarian, and Khaledian (2022) conducted Appel-Type reactions to synthesize furan-2-iminophosphoranes, which could be related to the synthesis pathways of compounds like this compound (Yavari, Saffarian, & Khaledian, 2022).
Mass Spectral Analysis
- Kallury, Nath, and Srinivasan (1975) studied mass spectra of triazoles, providing insights into the mass spectral behavior of similar compounds (Kallury, Nath, & Srinivasan, 1975).
Propiedades
IUPAC Name |
5-amino-4-(2,4-dichlorophenyl)-2-thiophen-2-ylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2OS/c16-8-3-4-9(11(17)6-8)13-10(7-18)14(20-15(13)19)12-2-1-5-21-12/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOOCCVGUBPNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=C(O2)N)C3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170466 | |
| Record name | 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
666821-89-2 | |
| Record name | 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666821-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-7-methyl-1',3',5-trioxospiro[7,8-dihydro-6H-chromene-4,2'-indene]-3-carbonitrile](/img/structure/B3037831.png)
![dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate](/img/structure/B3037832.png)
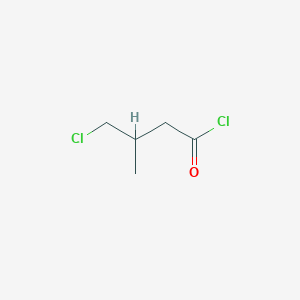
![3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3037835.png)
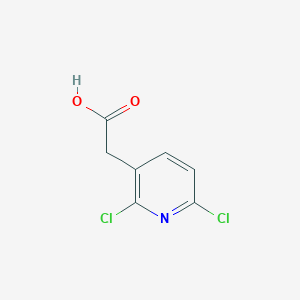



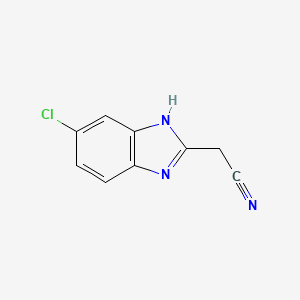
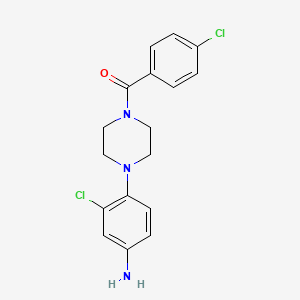
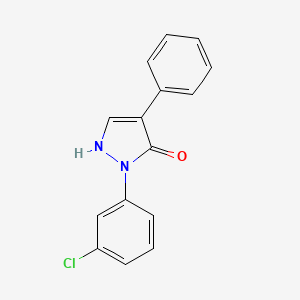
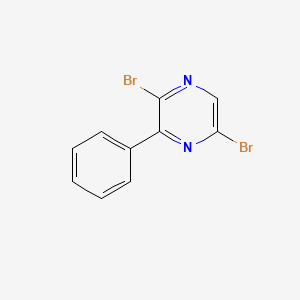
![8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B3037853.png)
